1-(Isocyanatomethyl)naphthalene
Overview
Description
1-(Isocyanatomethyl)naphthalene is a chemical compound with the molecular formula C12H9NO . It has a molecular weight of 183.21 g/mol.
Molecular Structure Analysis
The molecule of 1-(Isocyanatomethyl)naphthalene contains a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . Attached to this core is an isocyanatomethyl group .Chemical Reactions Analysis
While specific chemical reactions involving 1-(Isocyanatomethyl)naphthalene are not available, naphthalene and its derivatives are known to undergo various reactions such as nitration, sulphonation, halogenation, and Friedel-Craft reactions .Physical And Chemical Properties Analysis
Naphthalene, the core structure of 1-(Isocyanatomethyl)naphthalene, is a white crystalline volatile solid. It sublimes slowly at room temperature, generating a highly flammable vapor . The specific physical and chemical properties of 1-(Isocyanatomethyl)naphthalene are not available in the resources.Scientific Research Applications
Environmental Pollution Studies
Naphthalene, a component of 1-(Isocyanatomethyl)naphthalene, is studied for its environmental impact. Research has been conducted on the adsorption of naphthalene, a polycyclic aromatic hydrocarbon (PAH), onto carbon adsorbents derived from waste materials. This study is significant for understanding how to remove PAHs like naphthalene from aqueous solutions effectively (Chao Long et al., 2008).
Atmospheric Chemistry
The atmospheric reactions of naphthalene and its derivatives with hydroxyl radicals have been explored. These studies are crucial in understanding the fate of naphthalene in urban atmospheres and its major atmospheric loss processes (Lin Wang, R. Atkinson, & J. Arey, 2007).
Medical and Biological Research
Research has also been conducted on the metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes. This study is vital for understanding the metabolic pathways of naphthalene in humans and its potential health effects (Taehyeon M. Cho, R. Rose, & E. Hodgson, 2006).
Chemical Sensing
1-(Isocyanatomethyl)naphthalene derivatives have been used to develop fluorescent chemosensors for selective recognition of fluoride ions. This application is significant for environmental monitoring and analytical chemistry (S. M. Basheer et al., 2017).
Material Sciences
The compound has been involved in the synthesis and study of naphthalene diimides, which have applications in supramolecular chemistry, sensors, molecular switching devices, catalysis, and medicinal applications, demonstrating the versatility of naphthalene-based compounds in various scientific fields (M. Kobaisi et al., 2016).
Environmental Remediation
Research on the sorption of naphthalene and 1-naphthol by biochars derived from biomass like orange peels highlights the use of 1-(Isocyanatomethyl)naphthalene in environmental cleanup and pollution control (Baoliang Chen & Zaiming Chen, 2009).
Safety And Hazards
properties
IUPAC Name |
1-(isocyanatomethyl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-13-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYQUKHNHPEPDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30532485 | |
Record name | 1-(Isocyanatomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30532485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isocyanatomethyl)naphthalene | |
CAS RN |
61924-27-4 | |
Record name | 1-(Isocyanatomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30532485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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